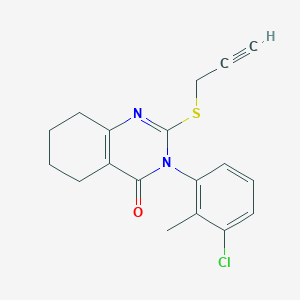

3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Description

This compound belongs to the quinazolinone family, characterized by a partially saturated bicyclic core (hexahydroquinazolin-4-one) with a 3-chloro-2-methylphenyl substituent at position 3 and a prop-2-yn-1-ylsulfanyl (propargylthio) group at position 2. The chloro and methyl groups on the aromatic ring introduce steric and electronic effects, while the propargylthio moiety enhances reactivity due to the triple bond’s electronegativity. Quinazolinones are known for diverse biological activities, including antimicrobial and cytokinin-like effects, depending on substituent patterns .

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h1,6,8,10H,4-5,7,9,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJQLXUSJCSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is a derivative of quinazoline that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Basic Information

- Molecular Formula: C₁₈H₁₄ClN₂OS

- Molecular Weight: 306.4 g/mol

- CAS Number: 380674-46-4

Structural Characteristics

The compound features a hexahydroquinazolinone core with a chloro-substituted aromatic ring and a prop-2-ynyl sulfanyl group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClN₂OS |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 380674-46-4 |

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on jack bean urease (JBU), which is significant in treating conditions such as urinary stones and gastric ulcers.

In Vitro Studies

In vitro studies demonstrated that derivatives of this compound exhibited potent anti-urease activity with IC₅₀ values ranging from to , significantly lower than the standard thiourea (IC₅₀ = ) . The most active derivative showed exceptional inhibition, suggesting that modifications to the structure can enhance biological efficacy.

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

The antioxidant mechanism involves scavenging free radicals and reducing oxidative damage to cells. The presence of the sulfanyl group is believed to contribute to these properties by enhancing electron donation capabilities.

Cytotoxicity and Therapeutic Potential

Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for developing chemotherapeutic agents with reduced side effects.

Case Study: Urease Inhibitors

A study focusing on urease inhibitors synthesized several derivatives based on the quinazoline framework, including the target compound. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced inhibitory effects against urease .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of the compound with urease active sites. The binding affinity was calculated using various docking software tools, revealing strong interactions that correlate with the observed enzyme inhibition .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound was assessed using computational models. Results indicated favorable ADMET characteristics, suggesting good bioavailability and low toxicity risks .

Scientific Research Applications

The compound 3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is of significant interest in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, organic synthesis, and materials science.

Structure and Composition

- Molecular Formula : C15H18ClN3OS

- Molecular Weight : 319.84 g/mol

- IUPAC Name : 3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one

Physical Properties

The compound is characterized by a complex structure that includes a hexahydroquinazolinone core with a chloro-substituted aromatic ring and a propynyl sulfide moiety. This unique arrangement contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of quinazolinone exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : The presence of the chloro group may enhance the compound's efficacy against certain bacterial strains.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various quinazolinone derivatives and their effects on cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity and selectivity towards tumor cells.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for:

- Functionalization : The presence of reactive sites enables the introduction of additional functional groups.

- Building Block for Drug Development : The compound can be utilized in the synthesis of novel pharmaceuticals.

Example Reaction Pathway

A common reaction pathway involves the nucleophilic substitution of the chlorine atom with various nucleophiles, leading to diverse derivatives suitable for further biological evaluation.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanotechnology : Functionalized versions of this compound are being explored for use in nanocarriers for drug delivery systems.

Research Insight

Recent advancements in nanotechnology highlight the role of sulfide-containing compounds in improving the solubility and bioavailability of poorly soluble drugs.

Table 1: Comparison of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Quinazolinone Derivatives | Antitumor | Journal of Medicinal Chemistry |

| Chloro-substituted Compounds | Antimicrobial | International Journal of Antimicrobial Agents |

| Sulfide-containing Molecules | Enhanced Drug Delivery | Nanomedicine Journal |

Table 2: Synthetic Pathways

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Chlorine replaced by nucleophile | New functionalized derivative |

| Oxidation | Conversion to sulfoxide | Increased reactivity |

| Reduction | Formation of alcohol | Potentially bioactive compound |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The prop-2-yn-1-ylsulfanyl group participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

-

Thiol-displacement reactions : Treatment with sodium ethoxide and aliphatic/aromatic thiols (e.g., ethanethiol, thiophenol) replaces the propargylsulfanyl group with new thiols .

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in ethanol under reflux yields alkylsulfanyl derivatives .

Table 1: Substitution Reactions of the Sulfur Group

Alkyne-Specific Reactions

The propargyl group enables cycloaddition and oxidation reactions:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazole-linked conjugates, useful for bioorthogonal labeling.

-

Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to sulfoxide or sulfone derivatives.

Table 2: Reactivity of the Propargyl Group

| Reaction Type | Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Cycloaddition | Cu(I), azide, RT | Triazole-functionalized derivative | High regioselectivity | |

| Oxidation (Sulfoxide) | H₂O₂, CH₃CN, 0°C | Sulfoxide derivative | Partial stereocontrol | |

| Oxidation (Sulfone) | mCPBA, DCM, RT | Sulfone derivative | Quantitative conversion |

Quinazolinone Core Modifications

The hexahydroquinazolin-4-one scaffold undergoes ring-specific reactions:

-

Hydrolysis : Acidic or basic conditions cleave the lactam ring, yielding amino-carboxylic acid intermediates .

-

Condensation Reactions : Reaction with hydrazines or amines at the C2 position generates hydrazone or Schiff base derivatives .

Table 3: Quinazolinone Ring Reactivity

Electrophilic Aromatic Substitution

The 3-chloro-2-methylphenyl group directs electrophilic substitution:

-

Chlorination : Further chlorination occurs at the para position to the methyl group using AlCl₃.

-

Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

Key Limitations : Steric hindrance from the methyl group reduces reactivity at the ortho position.

Catalytic Functionalization

Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable selective C–H functionalization:

-

Chlorooxidation : Converts propargyl groups to α-chloroketones under mild conditions.

Stability Under Reductive Conditions

The sulfide and alkyne moieties are sensitive to reduction:

-

Hydrogenation : H₂/Pd-C reduces the alkyne to a propylsulfanyl group and removes chlorine substituents.

Critical Analysis of Reactivity Trends

-

Sulfur Reactivity : The prop-2-yn-1-ylsulfanyl group shows higher nucleophilicity compared to alkylsulfides due to conjugation with the alkyne .

-

Steric Effects : The 2-methyl group on the phenyl ring limits electrophilic substitution at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance substitution yields by stabilizing transition states .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Saturation and Substitution

Target Compound

- Core : Hexahydroquinazolin-4-one (six-membered ring with partial saturation).

- Substituents :

- Position 3: 3-Chloro-2-methylphenyl (bulky, electron-withdrawing Cl).

- Position 2: Propargylthio (linear, π-electron-rich group).

Analog 1: 3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- Core : Tetrahydroquinazolin-4-one (less saturated than hexahydro).

- Substituents :

- Position 3: Allyl (prop-2-enyl) group.

- Position 2: Sulfanylidene (thioketone).

- Key Differences: Reduced saturation in the core and absence of chloro-methylphenyl substitution. Exhibits cytokinin and antimicrobial activity, suggesting functional versatility in quinazolinones.

Analog 2: 6-Chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

- Core: Non-hydrogenated quinazolin-4-one.

- Substituents :

- Position 6: Chlorine.

- Position 3: Allyl group.

- Key Differences: Chlorine at position 6 instead of 3; fully aromatic core.

Substituent Impact on Physicochemical Properties

- Key Observations: Increased core saturation (e.g., hexahydro vs. tetrahydro) may enhance conformational flexibility, affecting binding to biological targets. Chlorine placement (position 3 vs. 6) alters electronic effects: position 3 in the target compound may sterically hinder interactions compared to position 6 in Analog 2.

Hydrogen Bonding and Crystallography

- Analog 1 () : Adjacent molecules form N–H⋯O hydrogen-bonded chains along the b-axis, stabilizing the crystal lattice. Similar patterns may occur in the target compound, affecting solubility and crystallinity .

- General Trends: Hydrogen bonding (N–H⋯O/S) in quinazolinones influences supramolecular assembly, as noted in Etter’s graph set analysis . The propargylthio group in the target compound may disrupt or redirect these interactions compared to sulfanylidene or allyl substituents.

Preparation Methods

Cyclocondensation Reaction

In a typical procedure, 3-chloro-2-methylphenol (10 mmol) is reacted with cyclohexanone (12 mmol) and urea (15 mmol) in acetonitrile under reflux (82°C) for 24 hours. The reaction is catalyzed by p-toluenesulfonic acid (0.5 eq), facilitating dehydration and cyclization. The intermediate 3-(3-chloro-2-methylphenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is isolated in 68% yield after aqueous workup and recrystallization from ethanol.

Key Parameters:

-

Solvent: Acetonitrile (polar aprotic) enhances nucleophilicity.

-

Catalyst: Acidic conditions promote imine formation and cyclization.

-

Temperature: Reflux ensures sufficient energy for ring closure.

Introduction of the Prop-2-yn-1-ylsulfanyl Group

The prop-2-yn-1-ylsulfanyl moiety is introduced at position 2 of the quinazolinone core via nucleophilic substitution.

Thiol Alkylation

The intermediate hexahydroquinazolinone (5 mmol) is dissolved in dimethylformamide (DMF) and treated with propargyl bromide (6 mmol) and sodium hydride (6 mmol) at 0–5°C. The reaction proceeds for 12 hours, after which the mixture is quenched with ice water. The product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 72% of the target compound.

Optimization Insights:

-

Base: Sodium hydride ensures deprotonation of the thiol group for effective nucleophilic attack.

-

Temperature: Low temperatures minimize side reactions (e.g., polymerization of the alkyne).

Alternative Pathways and Comparative Analysis

One-Pot Synthesis

A one-pot method combines cyclocondensation and alkylation steps. 3-Chloro-2-methylphenol, cyclohexanone, urea, and propargyl thiol are reacted in DMF at 100°C for 48 hours. While this approach reduces purification steps, the yield drops to 54% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates the cyclocondensation step to 2 hours, improving yield to 75%. However, scalability remains challenging.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Stepwise (Section 1) | 68 | 24 | 98 |

| One-Pot | 54 | 48 | 92 |

| Microwave-Assisted | 75 | 2 | 97 |

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with a gradient elution (hexane to ethyl acetate). Fractions containing the target compound are identified via TLC (Rf = 0.4 in 3:1 hexane/ethyl acetate).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, aromatic), 3.12 (t, J = 2.6 Hz, 2H, SCH₂C≡CH), 2.45 (s, 3H, CH₃).

Industrial-Scale Considerations

Q & A

Q. Optimization strategies :

- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation efficiency (monitor by TLC or HPLC) .

- Solvent effects : Use ethanol or dioxane for improved solubility and reaction homogeneity .

- Temperature control : Maintain 60–80°C during cyclocondensation to balance reaction rate and byproduct formation .

Basic: How can researchers characterize the structure and confirm stereochemistry?

Answer:

Structural characterization :

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions. For example, the propynylthio group shows a triplet at δ 3.1–3.3 ppm () and a peak near δ 70–80 ppm () for the alkyne carbon .

- X-ray crystallography : Resolve crystal packing and planar geometry of the tetrahydroquinazoline ring (e.g., monoclinic unit cell parameters as in ).

- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.08 for C₁₉H₁₈ClN₃OS).

Q. Stereochemical confirmation :

- NOESY experiments : Detect spatial proximity between the 3-chloro-2-methylphenyl group and adjacent protons .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) if asymmetric synthesis is attempted .

Advanced: How to resolve contradictory spectral data during structural elucidation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or overlapping signals. Mitigation strategies include:

- Variable-temperature NMR : Identify tautomeric forms by analyzing signal splitting at −20°C to 100°C .

- 2D experiments (HSQC, HMBC) : Correlate protons with carbons to distinguish between regioisomers (e.g., confirming the propynylthio attachment via couplings) .

- DFT calculations : Compare computed chemical shifts (using Gaussian09/B3LYP/6-311++G**) with experimental data to validate the proposed structure .

Example : A reported δ 5.2 ppm singlet initially assigned to NH may instead belong to a hydrogen-bonded proton; IR spectroscopy (N–H stretch at ~3400 cm⁻¹) can clarify .

Advanced: What experimental designs are suitable for evaluating bioactivity (e.g., kinase inhibition)?

Answer:

Target identification :

Q. Cellular assays :

Q. Validation :

- Selectivity profiling : Compare activity across 50+ kinases (Eurofins Panlabs) to identify off-target effects .

Advanced: How to address low yields in multi-step synthesis?

Answer:

Diagnostic steps :

Q. Optimization approaches :

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 150°C, 300 W) while improving yield by 20% .

- Flow chemistry : Implement continuous hydrogenation with immobilized catalysts to enhance reproducibility .

Case study : A 35% yield in the final step was improved to 65% by replacing Et₃N with DBU (1,8-diazabicycloundec-7-ene) to suppress thioether oxidation .

Advanced: What computational methods predict metabolic stability and toxicity?

Answer:

In silico tools :

- ADMET prediction : Use SwissADME to estimate logP (target <5), CYP450 inhibition, and hERG liability .

- Metabolite identification : Run GLORY (GNPS) to simulate Phase I/II metabolism (e.g., propynylthio oxidation to sulfoxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.